molecular formula C8H19NO2 B1332103 Bis(1-methoxypropan-2-yl)amine

Bis(1-methoxypropan-2-yl)amine

Cat. No.: B1332103
M. Wt: 161.24 g/mol
InChI Key: YQLOJDAYYHBIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-methoxypropan-2-yl)amine is a tertiary amine compound characterized by two 1-methoxypropan-2-yl groups attached to a central nitrogen atom. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy groups and steric hindrance from the branched alkyl chains. For example, metolachlor, a herbicide containing an N-(1-methoxypropan-2-yl) group, demonstrates the role of this moiety in enhancing bioactivity and stability .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-methoxy-N-(1-methoxypropan-2-yl)propan-2-amine

InChI

InChI=1S/C8H19NO2/c1-7(5-10-3)9-8(2)6-11-4/h7-9H,5-6H2,1-4H3

InChI Key

YQLOJDAYYHBIKS-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares Bis(1-methoxypropan-2-yl)amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
This compound C₈H₁₉NO₂ 161.24 g/mol Two methoxyalkyl groups; high steric hindrance Potential solvent, catalyst, or intermediate N/A
(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine C₉H₁₄BrNOS 264.18 g/mol Bromothiophene substituent; high purity (≥97%) Pharmaceutical intermediate
Benzyl(1-methoxy-2-methylpropan-2-yl)amine C₁₂H₁₉NO 193.29 g/mol Benzyl group enhances lipophilicity; customizable purity (99–99.999%) Organic synthesis
2-Chloro-N-(1-methoxypropan-2-yl)acetamide C₇H₁₄ClNO₂ 179.64 g/mol Chloroacetamide backbone; used in herbicide formulations (e.g., metolachlor) Agrochemicals

Key Observations :

  • Polarity : The methoxy groups enhance solubility in polar solvents, a trait shared with metolachlor derivatives, which improves bioavailability in agrochemical applications .
  • Substituent Impact : Bromothiophene or benzyl substituents (e.g., in ) introduce aromaticity, altering electronic properties and expanding utility in drug design.
Stability and Reactivity
  • Hydrolytic Stability : this compound’s ether linkages likely confer resistance to hydrolysis compared to esters or amides, as seen in metolachlor’s degradation pathways .
  • Thermal Decomposition : Analogous compounds (e.g., bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives) decompose at elevated temperatures (>200°C), releasing hazardous byproducts; similar behavior is expected for this compound .

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